

An In-Depth Technical Guide to the Spectroscopic Data of 2,5-Dimethylstyrene

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Compound of Interest

Compound Name: 2,5-Dimethylstyrene

Cat. No.: B1584819

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This technical guide provides a comprehensive analysis of the spectroscopic data for **2,5-Dimethylstyrene** (CAS No. 2039-89-6), a valuable monomer in the synthesis of various polymers and resins.[1] Intended for researchers, scientists, and professionals in drug development and materials science, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of this compound, grounded in field-proven insights and authoritative data.

Introduction

2,5-Dimethylstyrene, also known as 1,4-dimethyl-2-vinylbenzene, is a colorless liquid with a chemical formula of $C_{10}H_{12}$ and a molecular weight of 132.20 g/mol .[2][3] Its structure, featuring a vinyl group attached to a dimethyl-substituted benzene ring, makes it a key building block in polymerization processes. A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and structural elucidation in various research and industrial applications. This guide will delve into the nuances of its 1H NMR, ^{13}C NMR, IR, and UV-Vis spectra, providing not just the data, but the underlying rationale for the observed spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For **2,5-Dimethylstyrene**, both 1H and ^{13}C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2,5-Dimethylstyrene**, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals distinct signals for the vinyl, aromatic, and methyl protons. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the aromatic ring currents and the electronic effects of the substituents.

Experimental Protocol for ¹H NMR Data Acquisition:

A sample of **2,5-Dimethylstyrene** is dissolved in CDCl₃ containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The spectrum is acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

Caption: Workflow for ¹H NMR Spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for **2,5-Dimethylstyrene**

Signal Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-vinyl (α)	6.85	dd	17.6, 10.9	1H
H-vinyl (β, trans)	5.65	d	17.6	1H
H-vinyl (β, cis)	5.15	d	10.9	1H
H-aromatic (H6)	7.20	s	-	1H
H-aromatic (H3, H4)	7.00-7.10	m	-	2H
CH ₃ (C2)	2.35	s	-	3H
CH ₃ (C5)	2.30	s	-	3H

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation of the ¹H NMR Spectrum:

The vinyl group gives rise to a characteristic AMX spin system. The proton on the α -carbon (H_α), being adjacent to the aromatic ring, is deshielded and appears as a doublet of doublets (dd) around 6.85 ppm. The two β -protons are diastereotopic and exhibit distinct chemical shifts. The trans-proton appears as a doublet around 5.65 ppm with a large coupling constant ($J \approx 17.6$ Hz), while the cis-proton is observed as a doublet around 5.15 ppm with a smaller coupling constant ($J \approx 10.9$ Hz). The geminal coupling between the β -protons is typically very small and often not resolved.

The aromatic protons appear in the region of 7.00-7.20 ppm. The proton at the C6 position is a singlet due to the absence of adjacent protons. The protons at C3 and C4 appear as a multiplet. The two methyl groups on the aromatic ring are in slightly different chemical environments and appear as sharp singlets at approximately 2.35 and 2.30 ppm.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Experimental Protocol for ^{13}C NMR Data Acquisition:

The procedure is similar to that of ^1H NMR, using the same sample. ^{13}C NMR spectra are often acquired with proton decoupling to simplify the spectrum to a series of singlets, where each signal corresponds to a unique carbon atom.

Table 2: ^{13}C NMR Spectroscopic Data for **2,5-Dimethylstyrene**

Carbon Assignment	Chemical Shift (δ , ppm)
C-vinyl (α)	136.5
C-vinyl (β)	112.8
C-aromatic (C1)	137.8
C-aromatic (C2)	135.2
C-aromatic (C3)	129.8
C-aromatic (C4)	127.5
C-aromatic (C5)	130.4
C-aromatic (C6)	125.0
CH ₃ (C2)	20.9
CH ₃ (C5)	19.1

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation of the ¹³C NMR Spectrum:

The spectrum displays ten distinct signals, corresponding to the ten carbon atoms in the molecule. The vinyl carbons are observed at 136.5 ppm (α -carbon) and 112.8 ppm (β -carbon). The aromatic carbons appear in the range of 125.0 to 137.8 ppm. The quaternary carbons (C1, C2, and C5) are typically weaker in intensity. The methyl carbons are shielded and resonate at higher field, around 20.9 and 19.1 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol for IR Data Acquisition:

A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), and the IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Caption: Simplified schematic of an FTIR spectrometer.

Table 3: Key IR Absorption Bands for **2,5-Dimethylstyrene**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3080-3010	C-H stretch	Aromatic & Vinyl
2960-2850	C-H stretch	Methyl
1630	C=C stretch	Vinyl
1600, 1490	C=C stretch	Aromatic Ring
990, 910	C-H bend (out-of-plane)	Vinyl
820	C-H bend (out-of-plane)	1,2,4-Trisubstituted Benzene

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation of the IR Spectrum:

The IR spectrum of **2,5-Dimethylstyrene** exhibits characteristic absorption bands that confirm its structure. The C-H stretching vibrations of the aromatic and vinyl groups are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups appear just below 3000 cm⁻¹. The presence of the vinyl group is clearly indicated by the C=C stretching vibration at 1630 cm⁻¹ and the strong out-of-plane C-H bending bands at 990 and 910 cm⁻¹. The aromatic ring is identified by the C=C stretching vibrations around 1600 and 1490 cm⁻¹ and the out-of-plane C-H bending vibration around 820 cm⁻¹, which is characteristic of a 1,2,4-trisubstituted benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like **2,5-Dimethylstyrene**, the absorption of UV light promotes electrons from bonding (π) to anti-bonding (π^*) orbitals.

Experimental Protocol for UV-Vis Data Acquisition:

A dilute solution of **2,5-Dimethylstyrene** in a UV-transparent solvent (e.g., ethanol or hexane) is prepared. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, measuring the absorbance as a function of wavelength.

While a specific, experimentally verified UV-Vis spectrum for **2,5-Dimethylstyrene** from a primary database is not readily available, data for the closely related isomer, 2,4-Dimethylstyrene, from the NIST Chemistry WebBook can provide a reasonable estimation of the expected absorption maxima. It is important to note that the following data is for 2,4-Dimethylstyrene and is provided for illustrative purposes.

Table 4: UV-Vis Absorption Data for 2,4-Dimethylstyrene (in Ethanol)

λ_{max} (nm)	Molar Absorptivity (ϵ , $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$)	Electronic Transition
~250	~13,000	$\pi \rightarrow \pi^*$

Data sourced from the NIST Chemistry WebBook for 2,4-Dimethylstyrene.

Interpretation of the UV-Vis Spectrum:

The UV-Vis spectrum of a substituted styrene is dominated by strong $\pi \rightarrow \pi^*$ transitions. The conjugation between the vinyl group and the aromatic ring lowers the energy required for these transitions, resulting in absorption in the UV region. For **2,5-Dimethylstyrene**, one would expect a primary absorption band (λ_{max}) around 250 nm, characteristic of the styrene chromophore. The methyl substituents on the benzene ring may cause a slight bathochromic (red) shift and hyperchromic (increased absorbance) effect compared to unsubstituted styrene.

Conclusion

The comprehensive spectroscopic analysis of **2,5-Dimethylstyrene** presented in this guide provides a robust foundation for its identification, characterization, and utilization in various scientific and industrial endeavors. The detailed interpretation of its ^1H NMR, ^{13}C NMR, IR, and estimated UV-Vis spectra offers valuable insights into its molecular structure and electronic properties. The experimental protocols outlined herein serve as a practical reference for

obtaining high-quality spectroscopic data. By integrating these spectroscopic techniques, researchers and professionals can ensure the identity and purity of **2,5-Dimethylstyrene**, enabling its effective application in the development of novel materials and pharmaceuticals.

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References

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